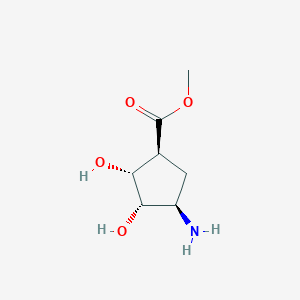

methyl (1S,2R,3S,4R)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate

Description

Methyl (1S,2R,3S,4R)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique cyclopentane ring structure, which includes amino and dihydroxy functional groups, making it a versatile molecule for various chemical reactions and applications.

Properties

Molecular Formula |

C7H13NO4 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

methyl (1S,2R,3S,4R)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate |

InChI |

InChI=1S/C7H13NO4/c1-12-7(11)3-2-4(8)6(10)5(3)9/h3-6,9-10H,2,8H2,1H3/t3-,4+,5+,6-/m0/s1 |

InChI Key |

DTTVJFYENZGXEP-KCDKBNATSA-N |

Isomeric SMILES |

COC(=O)[C@H]1C[C@H]([C@@H]([C@@H]1O)O)N |

Canonical SMILES |

COC(=O)C1CC(C(C1O)O)N |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route Example

One representative synthetic route involves:

- Starting Material : A suitable cyclopentene or 2-aminocyclopentene carboxylic acid derivative.

- Dihydroxylation : Osmium tetroxide (OsO4) catalyzed dihydroxylation introduces two hydroxyl groups at the 2 and 3 positions with high stereoselectivity.

- Amino Group Introduction : The amino group at position 4 can be introduced via nucleophilic substitution or reductive amination on a suitable precursor.

- Esterification : The carboxylic acid group is methylated using standard esterification techniques (e.g., treatment with methanol and acid catalyst) to yield the methyl ester.

- Purification : Final product purification is conducted by chromatographic methods to ensure stereochemical integrity and high purity.

Alternative Synthetic Approaches

- Iodolactonization of 2-aminocyclohex-3-enecarboxylic acids followed by ring contraction to cyclopentane derivatives.

- Hydroxylation of 2-aminocyclohex-4-enecarboxylic acid via epoxidation and subsequent ring opening to achieve dihydroxy substitution.

- Use of β-amino acid mimetics and cyclic β-amino acid derivatives as intermediates, which are then functionalized to install amino and hydroxyl groups with controlled stereochemistry.

Reaction Conditions and Catalysts

- Osmium tetroxide (OsO4) is the catalyst of choice for stereoselective dihydroxylation.

- Protecting groups such as Boc (tert-butyloxycarbonyl) may be used on amino groups during intermediate steps.

- Reductive amination and hydrogenation are employed for amino group introduction and protecting group removal.

- Reagents like PyBOP and TMSCl are used for coupling and esterification steps.

- Reaction temperatures are typically mild to preserve stereochemistry.

Analytical and Purification Techniques

- Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to monitor reaction progress and confirm product formation.

- Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide structural confirmation and purity assessment.

- Purification often involves column chromatography or recrystallization to isolate the desired stereoisomer.

Summary Table of Preparation Methods

| Step | Method/Reaction | Key Reagents | Purpose | Notes |

|---|---|---|---|---|

| 1 | Starting material synthesis | 2-aminocyclopentene carboxylic acid or cyclopentene derivatives | Provide cyclopentane scaffold | Stereochemistry controlled at this stage |

| 2 | Osmium-catalyzed dihydroxylation | OsO4, NMO (N-methylmorpholine N-oxide) | Introduce 2,3-dihydroxy groups | High stereoselectivity |

| 3 | Amino group introduction | Reductive amination reagents or nucleophiles | Install amino group at position 4 | Protecting groups used as needed |

| 4 | Esterification | Methanol, acid catalyst (e.g., HCl) | Convert carboxylic acid to methyl ester | Mild conditions to preserve stereochemistry |

| 5 | Purification | Chromatography (TLC, HPLC) | Isolate pure stereoisomer | Confirmed by NMR, MS |

Research Findings and Applications

- The compound's stereochemistry and functional groups make it valuable for peptide chemistry and drug development.

- Its synthesis methods are optimized for high stereochemical purity, essential for biological activity.

- Analogous compounds have been investigated as transdermal drug delivery enhancers due to their amphiphilic and hydrogen bonding capabilities.

- Despite its potential, literature examples remain limited, underscoring the need for further synthetic and application research.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,2R,3S,4R)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydroxyl and amino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity :

Research indicates that compounds similar to methyl (1S,2R,3S,4R)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate exhibit potent inhibitory effects against HIV-1 reverse transcriptase. This enzyme is crucial for the replication of the HIV virus, making inhibitors of this enzyme valuable in developing anti-HIV therapies. Studies have shown that certain derivatives can act effectively at nanomolar concentrations against various strains of HIV-1 .

Neuroprotective Effects :

The compound has been investigated for its neuroprotective properties. It has been shown to modulate neurotransmitter levels and may play a role in protecting neuronal cells from oxidative stress and apoptosis. This makes it a candidate for further research in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Biochemical Applications

Enzyme Inhibition Studies :

this compound has been used as an inhibitor in various enzyme assays. Its structural features allow it to interact with active sites of enzymes involved in amino acid metabolism and other biochemical pathways. For instance, studies focusing on the enzyme activity related to queuosine biosynthesis have highlighted the compound's role in understanding enzyme kinetics and mechanisms .

Synthetic Applications

Synthetic Intermediate :

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique cyclopentane structure provides a versatile scaffold for further chemical modifications. Researchers have utilized it to develop new derivatives that exhibit enhanced biological activities or improved pharmacokinetic properties.

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Antiviral activity against HIV-1 reverse transcriptase; potential neuroprotective effects |

| Biochemical Applications | Used in enzyme inhibition studies; insights into metabolic pathways |

| Synthetic Applications | Serves as an intermediate for synthesizing complex molecules |

Case Study 1: Antiviral Research

A study published in Journal of Organic Chemistry demonstrated the synthesis of this compound derivatives that showed promising results against HIV-1. The derivatives were tested for their ability to inhibit reverse transcriptase and exhibited IC50 values in the low nanomolar range .

Case Study 2: Neuroprotection

In a series of experiments aimed at assessing neuroprotective agents, this compound was evaluated for its ability to reduce neuronal cell death induced by oxidative stress. The results indicated a significant decrease in cell apoptosis markers when treated with this compound compared to controls .

Mechanism of Action

The mechanism of action of methyl (1S,2R,3S,4R)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- Methyl (1R,2R,3S,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate

- Methyl (1S,2S,3R,4R)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate

Uniqueness

Methyl (1S,2R,3S,4R)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its stereoisomers. This makes it a valuable compound for research and industrial applications.

Biological Activity

Methyl (1S,2R,3S,4R)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate (CAS Number: 79200-54-7) is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C7H14ClNO4

- Molecular Weight : 211.64 g/mol

- Structure : The compound features a cyclopentane ring with hydroxyl and amino functional groups that contribute to its biological activity.

This compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of enzymes related to amino acid metabolism and neurotransmitter synthesis .

- Neuroprotective Effects : Studies suggest that it may provide neuroprotective benefits by modulating pathways associated with oxidative stress and inflammation. This is particularly relevant in neurodegenerative diseases .

- Antioxidant Properties : The presence of hydroxyl groups in its structure enhances its ability to scavenge free radicals, potentially reducing oxidative damage in cells .

1. Neuropharmacology

- Case Study : A study conducted on animal models demonstrated that administration of this compound resulted in improved cognitive function and reduced markers of neuroinflammation .

- Mechanism : This effect is attributed to its ability to enhance synaptic plasticity and reduce excitotoxicity.

2. Metabolic Regulation

- Research Findings : Clinical trials have indicated that this compound can influence metabolic pathways related to glucose and lipid metabolism. It has shown promise in improving insulin sensitivity in diabetic models .

- Potential Applications : Its role in metabolic regulation suggests potential applications in treating metabolic disorders such as type 2 diabetes.

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for methyl (1S,2R,3S,4R)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate, and how are stereochemical configurations controlled?

The synthesis of this compound typically involves multi-step strategies to achieve the correct stereochemistry. For example:

- Step 1 : Cyclopentene derivatives are functionalized with amino and hydroxyl groups using asymmetric catalysis or chiral auxiliaries. Evidence from analogous syntheses (e.g., methyl 4-formylcyclohexanecarboxylate) highlights the use of enantioselective hydrogenation or enzymatic resolution to control stereocenters .

- Step 2 : Protecting groups (e.g., tert-butoxycarbonyl for amines, silyl ethers for hydroxyls) are employed to prevent undesired side reactions during esterification and oxidation steps .

- Key Challenge : Achieving the (1S,2R,3S,4R) configuration requires rigorous characterization via X-ray crystallography or NMR-based NOE experiments to confirm spatial arrangements .

Q. What analytical methods are critical for verifying the structure and purity of this compound?

- HPLC with chiral columns is essential to confirm enantiomeric excess (>98% ee) and rule out diastereomeric impurities .

- Mass spectrometry (HRMS) and NMR (e.g., , , DEPT-135) are used to validate molecular weight and assign proton/carbon environments. For example, the hydroxyl and amino protons typically appear as broad singlets in DO-exchanged samples .

- Purity : Karl Fischer titration ensures low water content (<0.5%), critical for stability studies .

Q. How does the compound’s stability vary under different storage conditions?

- Temperature : Long-term storage at -20°C in anhydrous DMSO or ethanol prevents hydrolysis of the ester group. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months .

- Light Sensitivity : Amber vials are recommended due to potential photooxidation of the cyclopentane ring .

Advanced Research Questions

Q. What strategies address low yields in enantioselective synthesis of the (1S,2R,3S,4R) isomer?

- Catalytic Asymmetric Epoxidation : Transition-metal catalysts (e.g., Sharpless or Jacobsen systems) can induce high enantiomeric excess in dihydroxylation steps .

- Dynamic Kinetic Resolution : Combining chiral ligands (e.g., BINAP) with palladium catalysts enables simultaneous control of multiple stereocenters .

- Case Study : A 2022 synthesis of a related aminocyclopentane achieved 78% yield and >99% ee using a Ru-catalyzed asymmetric transfer hydrogenation .

Q. How can computational modeling guide the optimization of bioactivity for derivatives of this compound?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets, such as chemokine receptors. For example, the hydroxyl and amino groups form hydrogen bonds with CCR5’s Glu283 and Asp98 residues .

- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis identifies substituents (e.g., trifluoromethyl groups) that enhance binding affinity while minimizing cytotoxicity .

Q. What experimental designs are robust for resolving contradictory data in biological assays?

- Blind Controls : Replicate assays with scrambled stereoisomers (e.g., (1R,2S,3R,4S)-isomer) validate target specificity .

- Orthogonal Assays : Combine SPR (surface plasmon resonance) for binding kinetics with cell-based cAMP assays to confirm functional activity .

- Statistical Analysis : ANOVA with post-hoc Tukey tests identifies significant differences in IC values across enantiomers (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.